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molecular formula C15H24ClNO2 B8084169 Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride

Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride

Cat. No. B8084169
M. Wt: 285.81 g/mol
InChI Key: QIWHJSXQFMZAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423169B2

Procedure details

A solution of (38) (1.77 g, 4.78 mmol) in 4M HCl in dioxane (20 mL) was stirred at ambient temperature for 30 min. Removal of the solvent in vacuo afforded the title compound (39) as a white crystalline solid (1.4 g, 88%). 1H—NMR (CDCl3, 400 MHz): δ 0.85 (d, 6H), 1.17 (m, 1H), 1.30 (m, 1H), 1.58 (m, 1H), 2.32 (m, 1H), 2.57 (m, 2H), 3.03 (m, 2H), 5.09 (s, 2H), 7.30 (m, 5H), 8.39 (br.s, 3H). MS (ESI) m/z 250.25 (M+H+).
Name
( 38 )
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH:10]([CH2:22][CH:23]([CH3:25])[CH3:24])[CH2:11][C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13])=O)(C)(C)C.[ClH:26]>O1CCOCC1>[ClH:26].[NH2:8][CH2:9][CH:10]([CH2:22][CH:23]([CH3:25])[CH3:24])[CH2:11][C:12]([O:14][CH2:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)=[O:13] |f:3.4|

Inputs

Step One
Name
( 38 )
Quantity
1.77 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(CC(=O)OCC1=CC=CC=C1)CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC(CC(=O)OCC1=CC=CC=C1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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